molecular formula C16H9Cl2NO2 B5049448 2-Chloro-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione CAS No. 64505-81-3

2-Chloro-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione

Cat. No.: B5049448
CAS No.: 64505-81-3
M. Wt: 318.2 g/mol
InChI Key: LBKUWRCJEFJUNW-UHFFFAOYSA-N
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Description

2-Chloro-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of compounds known for their redox-active properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with 4-chloroaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with the reaction being carried out in large reactors. The purification process may involve additional steps such as column chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have their own unique properties and applications .

Scientific Research Applications

2-Chloro-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione involves its interaction with biological molecules. It can undergo redox reactions, which play a crucial role in its biological activity. The compound can interact with enzymes and proteins, affecting various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-3-(4-chloroanilino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-9-5-7-10(8-6-9)19-14-13(18)15(20)11-3-1-2-4-12(11)16(14)21/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKUWRCJEFJUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295508
Record name 2-chloro-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64505-81-3
Record name NSC102397
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-2-(4-CHLOROANILINO)-1,4-NAPHTHOQUINONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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